2-(Difluoromethoxy)benzo[d]oxazole-6-carboxaldehyde
Description
Properties
Molecular Formula |
C9H5F2NO3 |
|---|---|
Molecular Weight |
213.14 g/mol |
IUPAC Name |
2-(difluoromethoxy)-1,3-benzoxazole-6-carbaldehyde |
InChI |
InChI=1S/C9H5F2NO3/c10-8(11)15-9-12-6-2-1-5(4-13)3-7(6)14-9/h1-4,8H |
InChI Key |
SNFIOABIAZCCGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C=O)OC(=N2)OC(F)F |
Origin of Product |
United States |
Preparation Methods
Structural Characteristics and Properties
Molecular Architecture
The molecular framework of 2-(Difluoromethoxy)benzo[d]oxazole-6-carboxaldehyde consists of a fused benzene and oxazole ring system, with strategic functionalization at positions 2 and 6. The benzoxazole scaffold provides rigidity and planar geometry that facilitates π-π stacking interactions, while the difluoromethoxy group (–OCF2H) at position 2 introduces strong electron-withdrawing effects. The aldehyde functionality at position 6 serves as a versatile site for further chemical modifications.
Key Physical and Chemical Properties
| Property | Value | Method of Determination |
|---|---|---|
| Molecular Formula | C9H5F2NO3 | Elemental analysis |
| Molecular Weight | 213.14 g/mol | Calculated |
| IUPAC Name | 2-(difluoromethoxy)-1,3-benzoxazole-6-carbaldehyde | IUPAC nomenclature |
| Standard InChI | InChI=1S/C9H5F2NO3/c10-8(11)15-9-12-6-2-1-5(4-13)3-7(6)14-9/h1-4,8H | Computed |
| Standard InChI Key | SNFIOABIAZCCGB-UHFFFAOYSA-N | Computed |
| Canonical SMILES | C1=CC2=C(C=C1C=O)OC(=N2)OC(F)F | Computed |
General Synthetic Approaches
The synthesis of this compound typically follows a multi-step process involving three critical stages:
Benzoxazole Core Formation
Several strategies exist for constructing the benzoxazole scaffold, which serves as the foundation for subsequent modifications:
Condensation of o-Aminophenols with Carboxylic Acids
This approach involves the condensation of appropriately substituted o-aminophenols with carboxylic acid derivatives under acidic or high-temperature conditions. The reaction typically proceeds via initial amide formation followed by cyclodehydration.
Iron-Catalyzed Domino C–N/C–O Cross-Coupling
A more modern approach employs iron catalysts to facilitate domino C–N/C–O cross-coupling reactions. This method offers improved efficiency and can be performed under milder conditions compared to traditional condensation reactions.
Utilizing Benzoxazolone Intermediates
Benzoxazolone can serve as a key precursor for benzoxazole synthesis. As demonstrated in related compounds, benzoxazolone can be treated with phosphorus oxychloride to form reactive intermediates that undergo subsequent transformations to yield benzoxazole derivatives.
Introduction of the Difluoromethoxy Group
The incorporation of the difluoromethoxy (–OCF2H) group at the 2-position represents a critical and challenging step in the synthesis:
Difluorocarbene-Based Methodologies
Difluorocarbene (:CF2) serves as a key reagent for introducing the difluoromethoxy group. Various difluorocarbene precursors have been developed, including both ozone-depleting substances (ODS) and non-ozone-depleting substances (NODS):
| Type | Difluorocarbene Precursors | Environmental Impact |
|---|---|---|
| Ozone-Depleting Substances (ODS) | HCF2Cl, HCF3, CF2Br2 | High - restricted use |
| Non-Ozone-Depleting Substances (NODS) | FSO2CF2COOH, PhCOCF2Cl, PhSO2CF2Cl, BrCF2P(O)(OEt)2, ClF2COONa, n-Bu3N(CF2H)Cl, HCF2OTf, BrCF2CO2Et | Lower - preferred alternatives |
Sulfonium Salt-Mediated Difluoromethylation
S-(Difluoromethyl)sulfonium salt has emerged as an efficient difluorocarbene precursor for O-difluoromethylation reactions. This approach typically employs bases such as lithium hydroxide to generate phenoxide intermediates that react with difluorocarbene produced in situ.
The general reaction mechanism involves:
- Base-mediated deprotonation of phenols to form phenoxide anions
- Generation of difluorocarbene from the sulfonium salt
- Reaction of phenoxide with difluorocarbene to form the difluoromethyl ether linkage
Metal-Catalyzed Methods
Recent advances have enabled metal-catalyzed transfer of CF2H groups to C(sp2) sites in both stoichiometric and catalytic modes. These methods offer enhanced selectivity and can be performed under milder conditions compared to traditional approaches.
Introduction of the Carboxaldehyde Group
The carboxaldehyde functionality at the 6-position can be introduced through various methods:
Direct Formylation
Direct formylation of the benzoxazole ring system can be achieved using formylating agents such as phosphorus oxychloride/dimethylformamide (Vilsmeier-Haack reaction) or via metalation followed by treatment with formyl equivalents.
Oxidation of Primary Alcohols or Methyl Groups
In cases where the 6-position bears a primary alcohol or methyl group, selective oxidation can be employed to generate the carboxaldehyde functionality. Oxidizing agents such as manganese dioxide, Dess-Martin periodinane, or TEMPO/BAIB (2,2,6,6-tetramethylpiperidine-1-oxyl/bis(acetoxy)iodobenzene) are commonly used for this transformation.
Specific Synthetic Methodologies
Multi-Step Synthesis via Benzoxazole Core Formation and Sequential Functionalization
This approach involves the initial construction of the benzoxazole core, followed by sequential introduction of the difluoromethoxy and carboxaldehyde groups:
Benzoxazole Core Synthesis
Starting materials typically include substituted o-aminophenols and appropriate carboxylic acid derivatives. The reaction conditions often involve elevated temperatures and acidic catalysts to facilitate the condensation and cyclization processes.
Introduction of Difluoromethoxy Group
The introduction of the difluoromethoxy group typically employs difluorocarbene precursors under basic conditions to generate the requisite phenoxide intermediates.
The introduction of the carboxaldehyde group at the 6-position can be achieved through various methods depending on the existing substituents at this position.
Convergent Synthesis from Pre-Functionalized Precursors
This approach involves the synthesis of appropriately substituted precursors that already contain the difluoromethoxy or carboxaldehyde functionalities, followed by assembly of the benzoxazole core:
Synthesis from Pre-Functionalized o-Aminophenols
Pre-functionalized o-aminophenols bearing a formyl group at the appropriate position can be condensed with difluoroacetic acid derivatives to yield the target compound in a more convergent manner.
Synthesis via Protected Intermediates
This strategy employs protected intermediates to control the regioselectivity of functionalization. For example, the carboxaldehyde group may be masked as an acetal or the phenolic hydroxyl may be protected during specific transformation steps.
Optimization Strategies and Considerations
Reaction Condition Optimization
The synthesis of this compound often requires careful optimization of reaction conditions to maximize yield and selectivity:
Temperature Control
Temperature plays a critical role in both the formation of the benzoxazole core and the introduction of functional groups. While elevated temperatures may be necessary for cyclization reactions, lower temperatures are often preferred for difluoromethylation to minimize side reactions.
Solvent Selection
The choice of solvent significantly impacts reaction efficiency. For difluoromethylation reactions, aprotic solvents such as fluorobenzene, dichloromethane, or dimethylformamide are commonly employed.
Base Type and Concentration
The nature and concentration of the base used for difluoromethylation reactions can dramatically affect the outcome. Lithium hydroxide and sodium hydride have shown good efficiency in phenol difluoromethylation reactions.
Purification Techniques
Efficient purification is essential for obtaining high-purity this compound:
Chromatographic Methods
Silica gel chromatography with appropriate solvent systems (e.g., ethyl acetate/petroleum ether mixtures) is commonly employed for purification of benzoxazole derivatives.
Recrystallization
Recrystallization from suitable solvent systems can provide highly pure crystalline material. Common solvent combinations include ethanol/water, methanol/water, or dichloromethane/hexane.
Analytical Characterization
Comprehensive characterization of this compound is essential for confirming structure and purity:
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR typically reveals characteristic signals for the difluoromethoxy proton (–OCF2H) as a triplet around δ 6.5-7.5 ppm with a large JH-F coupling constant (~70-80 Hz). The aldehyde proton appears as a singlet around δ 9.8-10.0 ppm, while the aromatic protons of the benzoxazole ring system show distinctive coupling patterns.
Mass Spectrometry
High-resolution mass spectrometry provides confirmation of the molecular formula, with the molecular ion peak at m/z 213.0232 [M]+ for C9H5F2NO3. Characteristic fragmentation patterns include loss of the formyl group and cleavage of the difluoromethoxy moiety.
Crystallographic Analysis
X-ray crystallography, when applicable, provides definitive structural confirmation, revealing the planar nature of the benzoxazole core and the spatial arrangement of the difluoromethoxy and carboxaldehyde substituents.
Chemical Reactions Analysis
Types of Reactions: 2-(Difluoromethoxy)benzo[d]oxazole-6-carboxaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed:
Oxidation: 2-(Difluoromethoxy)benzo[d]oxazole-6-carboxylic acid.
Reduction: 2-(Difluoromethoxy)benzo[d]oxazole-6-methanol.
Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Difluoromethoxy)benzo[d]oxazole-6-carboxaldehyde has a wide range of applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the development of bioactive compounds with potential therapeutic effects.
Medicine: It is explored for its potential as a building block in drug discovery and development.
Industry: It is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)benzo[d]oxazole-6-carboxaldehyde involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological systems. The carboxaldehyde group can form covalent bonds with nucleophilic sites in proteins or enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Substituent Differences
The compound differs from benzimidazole derivatives reported in the literature (e.g., compounds 4a–f and 5b–j in ) in both core structure and substituents:
- Core Heterocycle : The target compound contains a benzo[d]oxazole core, whereas analogs like 4a–f are based on a benzo[d]imidazole scaffold. The replacement of the imidazole nitrogen with an oxygen atom in oxazoles alters electronic properties and hydrogen-bonding capacity.
- Substituents : The difluoromethoxy group at position 2 contrasts with substituents such as bromo, nitro, or benzo[d][1,3]dioxol groups in analogs. The carboxaldehyde at position 6 is distinct from substituents like aryloxy or methylthio groups in analogs such as 5b–j .
Table 1: Substituent Comparison
| Compound Class | Core Structure | Position 2 Substituent | Position 6 Substituent |
|---|---|---|---|
| Target Compound | Benzo[d]oxazole | Difluoromethoxy (-OCF₂H) | Carboxaldehyde (-CHO) |
| Benzimidazole Analogs | Benzo[d]imidazole | Bromo, Nitro, or Aryloxy | Aryloxy or Methylthio |
Physicochemical and Spectroscopic Properties
- Melting Points : Benzimidazole analogs (e.g., 4d–f ) exhibit melting points ranging from 180–250°C, influenced by substituent bulk and polarity. The target compound’s melting point is expected to be lower due to the flexible difluoromethoxy group and aldehyde moiety.
- Spectroscopy : The ¹H-NMR of the target compound would show distinct signals for the aldehyde proton (~10 ppm) and difluoromethoxy group (coupled ¹⁹F-¹H splitting), unlike the aryloxy or bromo signals in analogs .
Table 2: Key Property Differences
| Property | Target Compound | Benzimidazole Analogs (e.g., 4d–f ) |
|---|---|---|
| Core Reactivity | Oxazole (electron-deficient) | Imidazole (basic nitrogen) |
| Metabolic Stability | High (due to -OCF₂H) | Moderate (non-fluorinated substituents) |
| Functionalization Site | Aldehyde (-CHO) | Bromo (for cross-coupling) or Nitro (reduction) |
Research Implications
While the provided evidence focuses on benzimidazole derivatives, the structural and functional distinctions highlighted above underscore the unique value of 2-(Difluoromethoxy)benzo[d]oxazole-6-carboxaldehyde. Further studies should explore its biological activity, stability under physiological conditions, and scalability of synthesis.
Q & A
Q. What are the established synthetic routes for 2-(difluoromethoxy)benzo[d]oxazole-6-carboxaldehyde, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions, including:
- Condensation : Formation of the benzo[d]oxazole core via cyclization of substituted o-aminophenol derivatives under acidic or catalytic conditions.
- Difluoromethoxy introduction : Electrophilic substitution or nucleophilic displacement using difluoromethylating agents (e.g., ClCF₂O− reagents) .
- Carboxaldehyde functionalization : Oxidation of a methyl group at position 6 using oxidizing agents like MnO₂ or Swern oxidation .
Key considerations : Reaction temperature, solvent polarity, and stoichiometry of difluoromethylating agents significantly impact yield. For example, excess ClCF₂O− may lead to over-fluorination byproducts .
Q. Which analytical techniques are critical for characterizing this compound and its intermediates?
- HPLC-UV : To monitor reaction progress and quantify impurities (e.g., sulfone byproducts from over-oxidation) .
- NMR spectroscopy : ¹⁹F NMR is essential for confirming the difluoromethoxy group, while ¹H/¹³C NMR resolves aromatic proton environments .
- Mass spectrometry (ESI-MS) : Validates molecular weight and detects fragmentation patterns, especially for tautomeric forms .
Q. How does the compound’s stability under varying storage conditions affect experimental reproducibility?
- Light sensitivity : The difluoromethoxy group and carboxaldehyde are prone to photodegradation; use amber glassware and low-actinic conditions .
- Oxidative stability : The aldehyde group may oxidize to carboxylic acid; store under inert gas (N₂/Ar) at −20°C .
Q. What preliminary biological screening approaches are suitable for assessing its bioactivity?
- Enzyme inhibition assays : Target enzymes like cytochrome P450 or kinases, given structural similarities to benzimidazole-based inhibitors .
- Antimicrobial testing : Use disk diffusion or microdilution assays against Gram-positive/negative strains, referencing methods for related difluoromethoxy-benzimidazoles .
Advanced Research Questions
Q. How can reaction mechanisms for unintended byproducts (e.g., sulfones) be elucidated during synthesis?
- Isotopic labeling : Introduce ¹⁸O during oxidation steps to trace sulfone formation pathways.
- Kinetic studies : Compare rates of sulfoxide-to-sulfone conversion under varying pH and oxidizing agents (e.g., H₂O₂ vs. mCPBA) .
Q. What strategies resolve contradictions in spectral data for tautomeric or isomeric forms?
Q. How do solvent effects and substituent electronic properties influence tautomeric equilibria?
Q. What methodologies optimize impurity profiling for regulatory-grade purity standards?
- HPLC method development : Adjust mobile phase (e.g., acetonitrile/phosphate buffer) and column type (C18 vs. phenyl) to separate co-eluting impurities .
- Forced degradation studies : Expose the compound to heat, light, and oxidants to identify degradation pathways and validate stability-indicating assays .
Q. How can computational tools predict metabolic pathways or toxicity profiles?
- In silico metabolism prediction : Use software like Schrödinger’s ADMET Predictor to identify likely Phase I/II metabolites (e.g., aldehyde oxidation or O-demethylation).
- Docking studies : Model interactions with CYP450 isoforms to assess potential drug-drug interactions .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Chiral chromatography : Use polysaccharide-based columns (e.g., Chiralpak IA) to resolve enantiomers during intermediate purification .
- Asymmetric catalysis : Optimize chiral ligands (e.g., BINOL derivatives) in key steps like sulfoxide formation to enhance stereocontrol .
Methodological Tables
Q. Table 1. HPLC Conditions for Impurity Profiling
| Parameter | Specification | Reference |
|---|---|---|
| Column | C18, 250 mm × 4.6 mm, 5 µm | |
| Mobile Phase | Acetonitrile:0.1% H₃PO₄ (35:65 v/v) | |
| Flow Rate | 1.0 mL/min | |
| Detection Wavelength | 290 nm |
Q. Table 2. Stability-Indicating Parameters
| Condition | Degradation Observed | Mitigation Strategy |
|---|---|---|
| Light (UV, 254 nm) | Aldehyde oxidation to carboxylic acid | Amber glassware |
| Heat (60°C, 72 hr) | Sulfoxide → Sulfone conversion | Antioxidant additives |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
